N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide
Description
This compound features a cyclopropanecarboxamide core linked to a substituted phenyl group. The phenyl ring is modified at the 5-position with an acetamide moiety bearing a 2-methylphenoxy substituent.
Properties
IUPAC Name |
N-[2-methyl-5-[[2-(2-methylphenoxy)acetyl]amino]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-7-10-16(11-17(13)22-20(24)15-8-9-15)21-19(23)12-25-18-6-4-3-5-14(18)2/h3-7,10-11,15H,8-9,12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJSUTYEGZGHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 2-methylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-methylphenoxyacetyl chloride.
Amidation reaction: The 2-methylphenoxyacetyl chloride is then reacted with 2-methyl-5-aminophenylamine to form the corresponding amide.
Cyclopropanation: The final step involves the cyclopropanation of the amide using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and cyclopropane rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Pharmacological and Physicochemical Properties
- Lipophilicity and Solubility: The target compound’s 2-methylphenoxy group enhances lipophilicity compared to the 3-methoxyphenoxy group in ’s analog, which may improve membrane permeability but reduce aqueous solubility .
- Metabolic Stability: Compounds with methoxyimino groups (e.g., 490-M19) undergo cytochrome P450-mediated oxidation, whereas cyclopropane rings in the target compound may confer resistance to metabolic degradation .
Biological Activity :
- Tozasertib Lactate’s antineoplastic activity is linked to its pyrimidinyl-thio and methylpiperazine substituents, which target Aurora kinases . The target compound’s lack of these groups suggests divergent mechanisms.
- TAK 632’s kinase inhibition highlights the role of fluorinated aromatic systems in enhancing target affinity .
Crystallographic and Stability Data
- ’s cyclopropane derivative (N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide) crystallizes in the orthorhombic P212121 space group, with intermolecular hydrogen bonding influencing stability . The target compound’s solid-state behavior remains uncharacterized, but analogous hydrogen-bonding motifs may exist.
Key Research Findings and Implications
- Structure-Activity Relationships (SAR): Substitution at the phenyl 5-position (e.g., 2-methylphenoxyacetyl vs. methoxyimino in 490-M19) significantly alters electronic properties and steric bulk, impacting receptor binding .
Toxicological Considerations :
- emphasizes the need for thorough toxicological evaluation of understudied acetamide derivatives, a gap that applies to the target compound .
Biological Activity
Chemical Structure and Properties
The compound features a cyclopropane carboxamide structure with a phenyl group substituted with a 2-methyl-5-amino moiety and a 2-methylphenoxyacetyl group. This unique configuration may contribute to its biological activity by allowing specific interactions with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds, suggesting that structural analogs may exhibit significant activity against various pathogens. For instance, derivatives displaying thiazolopyridine structures have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as .
Case Studies
- Inhibition of Pathogenic Bacteria : Compounds related to N-(2-methyl-5-{[(2-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide were tested against several bacterial strains. The results indicated selective action against Gram-positive bacteria and moderate activity against Gram-negative bacteria, particularly in clinical isolates .
- Antifungal Activity : The compound also displayed antifungal properties against species such as Candida , with notable growth inhibition observed in laboratory settings. The interaction with the DNA gyrase enzyme was highlighted as a significant mechanism behind its antibacterial effects, involving hydrogen bonding and pi-stacking interactions that stabilize the compound within the active site .
Anticancer Activity
The potential anticancer effects of structurally similar compounds have been documented, particularly in breast cancer cell lines. For example, certain analogs exhibited selective cytotoxicity against MCF-7 and T47D cell lines, indicating promise for further development in cancer therapeutics .
Research Findings
- Cell Line Studies : In vitro studies demonstrated that compounds analogous to this compound could inhibit cell proliferation in estrogen receptor-positive breast cancer cells, suggesting a targeted approach in cancer treatment .
- Mechanism of Action : The mechanism involved selective inhibition of steroid sulfatase, an enzyme implicated in estrogen metabolism, thereby reducing estrogen availability to cancer cells .
Comparative Biological Activity Table
| Compound Name | Target Organisms | MIC (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | 0.21 | DNA gyrase inhibition |
| Analog 1 | Candida spp. | Varies | Cell wall disruption |
| Analog 2 | MCF-7 (breast cancer) | 15.9 | Steroid sulfatase inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
